2-Benzyl-1-(2-phenoxyethyl)benzimidazole
Overview
Description
2-Benzyl-1-(2-phenoxyethyl)benzimidazole is a heterocyclic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The unique structure of benzimidazoles, which includes a benzene ring fused to an imidazole ring, makes them a significant focus in medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-(2-phenoxyethyl)benzimidazole typically involves the condensation of ortho-phenylenediamine with benzaldehydes. One common method includes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction proceeds efficiently, yielding the desired benzimidazole derivatives with high purity and yield .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, microwave-assisted synthesis has been explored to improve reaction times and yields .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1-(2-phenoxyethyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetonitrile at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-Benzyl-1-(2-phenoxyethyl)benzimidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Benzyl-1-(2-phenoxyethyl)benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound’s antimicrobial activity is attributed to its ability to interfere with the cell membrane and metabolic processes of microorganisms .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
2-(4-Fluorobenzyl)benzimidazole: Exhibits potent antiproliferative activity against cancer cell lines.
2-(Phenoxymethyl)benzimidazole: Shows significant activity against Candida species.
Uniqueness
2-Benzyl-1-(2-phenoxyethyl)benzimidazole stands out due to its unique combination of benzyl and phenoxyethyl groups, which enhance its biological activity and specificity. This structural uniqueness contributes to its potent anticancer and antimicrobial properties, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-benzyl-1-(2-phenoxyethyl)benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-3-9-18(10-4-1)17-22-23-20-13-7-8-14-21(20)24(22)15-16-25-19-11-5-2-6-12-19/h1-14H,15-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESMCKZBMYLEEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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